molecular formula C15H13N5O B2525895 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one CAS No. 1255785-56-8

9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

Cat. No. B2525895
M. Wt: 279.303
InChI Key: RBCBSIYHINWWGI-UHFFFAOYSA-N
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Description

The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin scaffold is a part of various heterocyclic compounds known for their wide range of pharmacological activities . They have been used in the development of novel CDK2 inhibitors and functionalized ligands to target adenosine receptors .


Synthesis Analysis

These compounds are typically synthesized by substituting the scaffold at different positions with various functional groups . For instance, a series of adenosine receptor antagonists bearing a reactive linker was developed .


Molecular Structure Analysis

The molecular structure of these compounds is determined by the arrangement of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin scaffold and the substituents attached to it .


Chemical Reactions Analysis

The chemical reactions involving these compounds are largely determined by the substituents attached to the scaffold . For instance, they can be functionalized with a fluorescent moiety to synthesize probes for adenosine receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the nature of the substituents attached to the scaffold .

Future Directions

The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin scaffold offers a promising platform for the development of novel therapeutic agents. Future research may focus on exploring new substituents to enhance the pharmacological activity and selectivity of these compounds .

properties

IUPAC Name

11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-9-3-4-11(7-10(9)2)12-8-13-14-16-17-15(21)19(14)5-6-20(13)18-12/h3-8H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCBSIYHINWWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NNC4=O)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

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